molecular formula C10H10FN3S B4773904 5-ethyl-4-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol

5-ethyl-4-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4773904
M. Wt: 223.27 g/mol
InChI Key: OGRNBDJDUXDQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-4-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzoyl hydrazine with ethyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the fluorophenyl group.

    Substitution: The ethyl and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-ethyl-4-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethyl-4-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the ethyl and fluorophenyl groups, resulting in different chemical and biological properties.

    5-methyl-4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Contains a methyl group and a chlorophenyl group instead of ethyl and fluorophenyl groups, leading to variations in reactivity and applications.

Uniqueness

5-ethyl-4-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its potential as a therapeutic agent, while the ethyl group contributes to its stability and reactivity.

Properties

IUPAC Name

3-ethyl-4-(3-fluorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3S/c1-2-9-12-13-10(15)14(9)8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRNBDJDUXDQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-ethyl-4-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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5-ethyl-4-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-ethyl-4-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol

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